molecular formula C15H13N3O2S B2859579 5-Cyano-N-((methoxyimino)methyl)-3-methyl-4-phenyl-2-thiophenecarboxamide CAS No. 303144-62-9

5-Cyano-N-((methoxyimino)methyl)-3-methyl-4-phenyl-2-thiophenecarboxamide

Cat. No.: B2859579
CAS No.: 303144-62-9
M. Wt: 299.35
InChI Key: GSTFCRNVGKOVJY-UHFFFAOYSA-N
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Description

5-Cyano-N-((methoxyimino)methyl)-3-methyl-4-phenyl-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C15H13N3O2S and its molecular weight is 299.35. The purity is usually 95%.
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Biological Activity

5-Cyano-N-((methoxyimino)methyl)-3-methyl-4-phenyl-2-thiophenecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings and case studies.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results indicate a promising potential for this compound as an antimicrobial agent, particularly against Staphylococcus aureus, a common pathogen responsible for various infections.

Anticancer Activity

The anticancer properties of the compound have also been explored in vitro. Research indicates that it can inhibit the proliferation of cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer).

Table 2: Anticancer Activity

Cell LineIC50 (µg/mL)
HeLa25
A54930

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, the compound has shown anti-inflammatory effects in several models. It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation.

Case Study: In Vivo Anti-inflammatory Activity
In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), demonstrating its potential as an anti-inflammatory agent.

Mechanistic Insights

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.
  • Cytokine Modulation : It modulates the immune response by affecting cytokine production.

Properties

IUPAC Name

5-cyano-N-[(E)-methoxyiminomethyl]-3-methyl-4-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-10-13(11-6-4-3-5-7-11)12(8-16)21-14(10)15(19)17-9-18-20-2/h3-7,9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTFCRNVGKOVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C2=CC=CC=C2)C#N)C(=O)NC=NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1C2=CC=CC=C2)C#N)C(=O)N/C=N/OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.